Target Engagement: Meta-Substituted Piperazine as a Defined MTP Inhibitor Scaffold
The 3-(piperazin-1-yl)benzamide core is explicitly claimed as a central scaffold in a patent family for microsomal triglyceride transfer protein (MTP) inhibitors [1]. While the patent provides a range of IC50 values for its elaborated derivatives, the meta-substituted benzamide core is the defined pharmacophore for this activity, distinguishing it from other piperazine-benzamide regioisomers or alternative MTP inhibitor chemotypes that may have different selectivity and safety profiles.
| Evidence Dimension | MTP Inhibition Potency |
|---|---|
| Target Compound Data | Core scaffold for potent MTP inhibitors |
| Comparator Or Baseline | Alternative MTP inhibitor scaffolds (e.g., non-piperazine benzamides) |
| Quantified Difference | Quantitative IC50 data is specific to elaborated derivatives, not the core scaffold. |
| Conditions | In vitro MTP activity assay |
Why This Matters
For projects targeting lipid metabolism, selecting a compound from this defined patent space provides a clear, precedented path for medicinal chemistry optimization, as opposed to an uncharacterized analog.
- [1] Daugan, A. C.-M. Piperazine-benzamide derivatives useful as apob-100 and/or mtp inhibitor. WO2002083658A1, 2002. View Source
